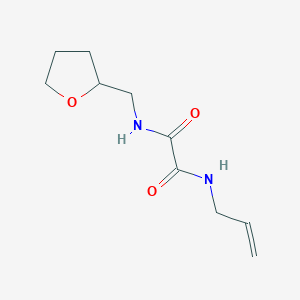

N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as AVE 0991, is a small molecule analogue of angiotensin-(1-7) that has been shown to have potential therapeutic effects in various diseases. AVE 0991 has been studied extensively in the scientific community due to its unique properties and potential therapeutic benefits.

Wirkmechanismus

The mechanism of action of N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991 is not fully understood, but it is believed to involve the activation of the Mas receptor and subsequent downstream signaling pathways. The Mas receptor is a G protein-coupled receptor that is activated by angiotensin-(1-7) and this compound 0991. Activation of the Mas receptor has been shown to have beneficial effects on cardiovascular function and other physiological processes.

Biochemical and Physiological Effects:

This compound 0991 has been shown to have a variety of biochemical and physiological effects. In animal models of cardiovascular disease, this compound 0991 has been shown to reduce blood pressure, improve cardiac function, and reduce vascular remodeling. This compound 0991 has also been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991 is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, this compound 0991 has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound 0991 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are many potential future directions for research on N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991. One area of interest is the potential use of this compound 0991 as a therapeutic agent in other disease models, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 0991 and its downstream signaling pathways. Finally, the development of more efficient methods for administering this compound 0991 could help to overcome some of its limitations in experimental settings.

In conclusion, this compound 0991 is a small molecule analogue of angiotensin-(1-7) that has potential therapeutic benefits in various diseases. The synthesis of this compound 0991 is relatively simple, and it has been studied extensively in scientific research applications. This compound 0991 has been shown to have beneficial effects on cardiovascular function, as well as anti-inflammatory and anti-fibrotic effects in various disease models. While there are limitations to the use of this compound 0991 in experimental settings, there are many potential future directions for research on this promising molecule.

Synthesemethoden

The synthesis of N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991 involves the reaction of N-allyl-N'-(2-furylmethyl)ethanediamide with hydrogen gas in the presence of a palladium catalyst. The reaction yields this compound 0991 as the final product. The synthesis of this compound 0991 is relatively simple and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

N-allyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide 0991 has been studied extensively in various scientific research applications. One of the most promising applications of this compound 0991 is its potential use as a therapeutic agent in cardiovascular diseases. This compound 0991 has been shown to have beneficial effects on blood pressure, cardiac function, and vascular remodeling in animal models of cardiovascular disease.

Eigenschaften

IUPAC Name |

N'-(oxolan-2-ylmethyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-2-5-11-9(13)10(14)12-7-8-4-3-6-15-8/h2,8H,1,3-7H2,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJGPFTYHBXSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5009958.png)

![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5009961.png)

![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoic acid](/img/structure/B5009974.png)

![1,4-bis[(4-fluoro-3-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B5010000.png)

![7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)

![1-[4-(4-iodophenoxy)butyl]piperidine](/img/structure/B5010015.png)

![benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5010019.png)